molecular formula C22H27NO11 B11653694 2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B11653694
M. Wt: 481.4 g/mol
InChI Key: UFGDRADYRWUNPD-CDVBAKLBSA-N
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Description

2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a compound derived from glucose. It is often utilized as a chemical probe in drug discovery processes for investigating interactions with certain enzymes or receptors. Additionally, it may serve as a precursor in the synthesis of potential carbohydrate-based drugs, specifically targeting diseases such as cancer or bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of glucose derivatives. One common method involves the use of mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane, yielding the corresponding β-glycosides in good yields (64% and 62%, respectively) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar glycosylation reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

    Glycosylation: As mentioned, it can be synthesized through glycosylation reactions.

    Acetylation: The compound contains acetyl groups, which can undergo deacetylation under specific conditions.

Common Reagents and Conditions

    Mercuric Bromide: Used in glycosylation reactions.

    1,2-Dichloroethane: Solvent used in the glycosylation process.

Major Products Formed

The major products formed from these reactions are β-glycosides, which are important intermediates in the synthesis of various carbohydrate-based drugs .

Scientific Research Applications

2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has several scientific research applications:

    Drug Discovery: Used as a chemical probe to investigate interactions with enzymes or receptors.

    Carbohydrate-Based Drug Synthesis: Serves as a precursor in the synthesis of potential drugs targeting cancer or bacterial infections.

    Glycobiology Research: Utilized in the study of glycosylation processes and the development of glycosylated compounds.

Mechanism of Action

The mechanism of action of 2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes or receptors. As a chemical probe, it helps in understanding the binding and activity of these biological targets, which can lead to the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Another glucose derivative used in glycosylation reactions.

    2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-b-D-galactopyranose: A fully acetylated D-galactosamine used in the synthesis of acetamido pyranosides with anti-inflammatory properties.

Uniqueness

2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its specific structure and its application as a chemical probe in drug discovery. Its ability to serve as a precursor for carbohydrate-based drugs targeting serious diseases like cancer and bacterial infections sets it apart from other similar compounds.

Properties

Molecular Formula

C22H27NO11

Molecular Weight

481.4 g/mol

IUPAC Name

methyl 2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C22H27NO11/c1-11(24)23-18-20(32-14(4)27)19(31-13(3)26)17(10-30-12(2)25)34-22(18)33-16-9-7-6-8-15(16)21(28)29-5/h6-9,17-20,22H,10H2,1-5H3,(H,23,24)/t17-,18-,19-,20-,22-/m1/s1

InChI Key

UFGDRADYRWUNPD-CDVBAKLBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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